5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide
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Overview
Description
5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, methoxy groups, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of bromine or a brominating agent, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common reagents used in these reactions include bromine, sodium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds include other sulfonamides and brominated aromatic compounds. Compared to these, 5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 5-Bromo-2-methoxypyridine
- 5-Bromo-2-nitroanisole
- 2-Bromo-6-methoxynaphthalene .
This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19BrN2O6S |
---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-4H-1,4-benzoxazin-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H19BrN2O6S/c1-18(2)17(22)20-11-8-14(26-4)12(9-15(11)27-18)21-28(23,24)16-7-10(19)5-6-13(16)25-3/h5-9,21H,1-4H3,(H,20,22) |
InChI Key |
BVPMJOFBUGYDAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=CC(=C(C=C2O1)NS(=O)(=O)C3=C(C=CC(=C3)Br)OC)OC)C |
Origin of Product |
United States |
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